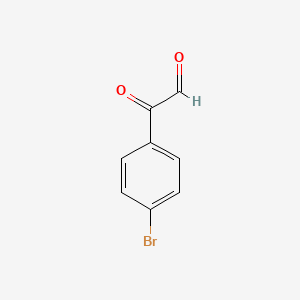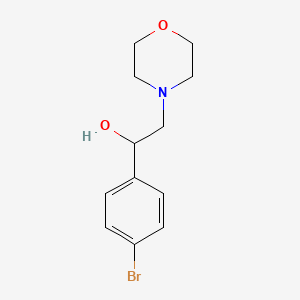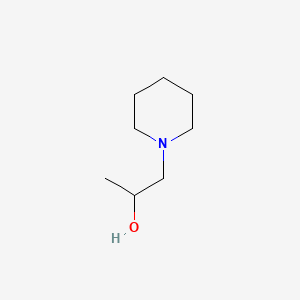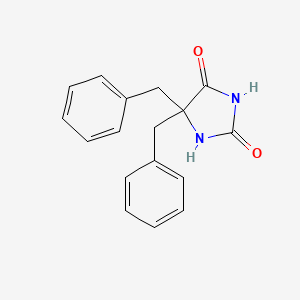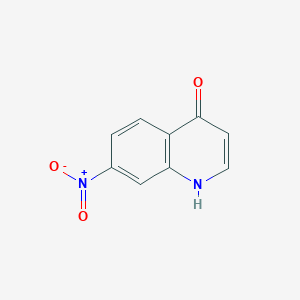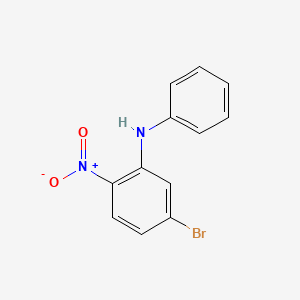
5-Bromo-2-nitro-n-phenylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including nitration, chlorination, alkylation, reduction, and substitution, optimized for high yield and purity. For example, an improved synthesis route for a structurally similar compound was developed, highlighting the importance of optimizing each step for efficiency and product quality (Wang et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-nitro-N-phenylaniline has been extensively studied using techniques like X-ray diffraction. These studies provide insights into the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the supramolecular structures of isomeric compounds were contrasted to understand how different substituents affect molecular arrangement and hydrogen bonding patterns (Gomes et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-Bromo-2-nitro-N-phenylaniline often explore their reactivity towards nucleophiles, electrophiles, and their potential in forming complex structures. The synthesis and characterization of related compounds reveal insights into their reactivity and potential applications in developing new materials or as intermediates in organic synthesis. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors showcases the compound's role in pharmaceutical research (Lei et al., 2015).
Wissenschaftliche Forschungsanwendungen
Application
“5-Bromo-2-nitro-n-phenylaniline” is used in the synthesis of benzimidazoles . Benzimidazoles are interesting compounds with many biological effects, such as immunotropic, diuretic, antihistamine, and highly selective characteristics of p38aMaP inhibition .
Method of Application
The N-arylation of 2-aminobenzimidazoles derivatives were achieved in the presence of different bases Et3N/TMEDA, solvents DCM/MeOH/H2O, and various aryl boronic acids under open atmospheric conditions . Two different copper-catalyzed pathways were selected for N-arylation in the presence of active nucleophilic sites .
Results or Outcomes
All synthesized derivatives (1a – 1f and 2a – 2f) of 5-bromo-2-aminobenzimidazole (1) were computed for their non-linear optical (NLO) properties and reactivity descriptor parameters . Frontier molecular orbital (FMO) analysis was performed to get information about the electronic properties and reactivity of synthesized compounds .
Oxidative Nucleophilic Aromatic Amination
Application
“5-Bromo-2-nitro-n-phenylaniline” can be used in the oxidative nucleophilic aromatic amination of nitrobenzenes .
Method of Application
A solution of n-BuLi in hexanes is added to a solution of arylamine in dry THF cooled to -78°C under argon. After stirring the mixture for 1 min, the resulting solution is added via syringe over 1 min to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF cooled to -110°C to -120°C (liquid N2/EtOH) under argon. The resulting mixture is stirred at this temperature for 10 min, followed by the addition of KMnO4 and liquid NH3 .
Results or Outcomes
The process results in the synthesis of 2-nitro-N-aryl-5-(pentafluorosulfanyl)anilines .
Component of Otto Fuel II
Application
While not directly related to “5-Bromo-2-nitro-n-phenylaniline”, its close relative “2-Nitrodiphenylamine” is a double-base (DB) rocket propellant stabilizer and is one of the components of Otto Fuel II, a propellant in torpedoes .
Eigenschaften
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-n-phenylaniline | |
CAS RN |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
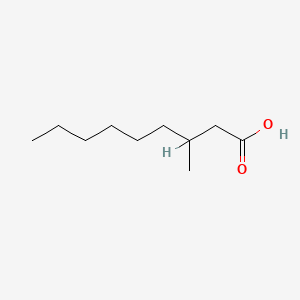
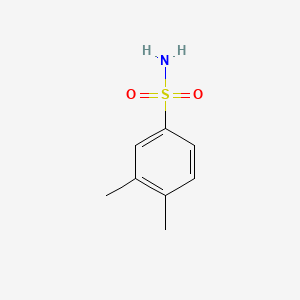
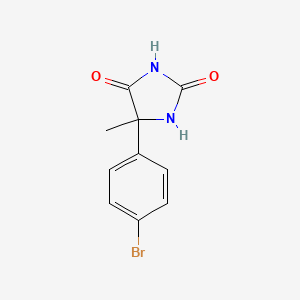
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
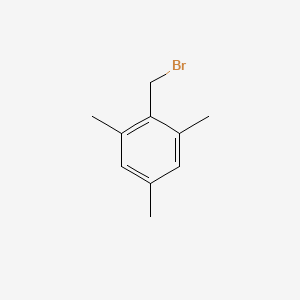
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
